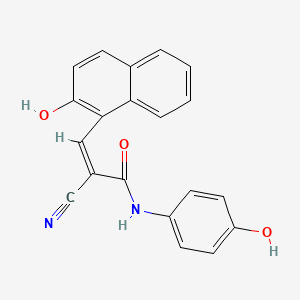

2-cyano-3-(2-hydroxy-1-naphthyl)-N-(4-hydroxyphenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-cyano-3-(2-hydroxy-1-naphthyl)-N-(4-hydroxyphenyl)acrylamide and related compounds typically involves condensation reactions under specific conditions. For instance, a related compound, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, was synthesized in 90% yield from the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol under basic conditions for 45 min, determined using NMR spectroscopy and single crystal X-ray diffraction (Kariuki et al., 2022).

Molecular Structure Analysis

The crystal and molecular structure of closely related compounds provide insights into the atomic packing and physicochemical properties. For example, (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been synthesized and its structure determined through single crystal XRD analysis, showing it crystallizes in the monoclinic system with strong O-H···O bonds forming dimers of symmetry-related molecules (Gupta et al., 2013).

Chemical Reactions and Properties

The reactivity and chemical behavior of acrylamide derivatives, including 2-cyano-3-(2-hydroxy-1-naphthyl)-N-(4-hydroxyphenyl)acrylamide, are influenced by their functional groups. The reaction of ethyl 3-aryl-2-nitroacrylate with different solvents in the presence of titanium tetrachloride, for example, demonstrates the versatility and reactivity of the acrylamide group in producing various chemical structures (Hirotani & Zen, 1994).

Physical Properties Analysis

The synthesis and characterization of acrylamide derivatives reveal their physical properties such as crystallinity, thermal stability, and solubility. These properties are crucial for understanding the material's behavior in different conditions and for potential applications in materials science.

Chemical Properties Analysis

Acrylamide derivatives exhibit a range of chemical properties, including reactivity towards various chemical groups, potential for polymerization, and interactions with metals. The study of new acrylamide derivatives as corrosion inhibitors in nitric acid solutions of copper highlights the chemical versatility and applicability of these compounds in industrial applications (Abu-Rayyan et al., 2022).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

Acrylamide derivatives are pivotal in various chemical synthesis processes due to their reactivity and ability to undergo diverse transformations. Studies have shown that acrylamide compounds can participate in O,N and N,N double rearrangement reactions, yielding complex cyclic compounds with potential applications in pharmaceuticals and materials science. Such rearrangements highlight the synthetic utility of acrylamide derivatives in constructing heterocyclic compounds (Masataka Yokoyama, Hidekatsu Hatanaka, Kayoko Sakamoto, 1985).

Corrosion Inhibition

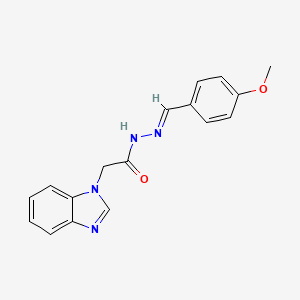

Acrylamide derivatives have also been studied for their corrosion inhibition properties. Research on synthetic acrylamide derivatives like "2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide" and "2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide" revealed their effectiveness as corrosion inhibitors for copper in nitric acid solutions. These findings suggest potential applications in protecting metals from corrosion, underscoring the importance of such compounds in industrial applications (Ahmed Abu-Rayyan et al., 2022).

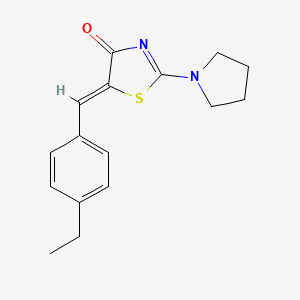

Material Science and Optical Properties

The study of acrylamide derivatives extends into material science, particularly in understanding their mechanofluorochromic properties. Research on "3-aryl-2-cyano acrylamide derivatives" has demonstrated variations in optical properties based on molecular structure, indicating potential uses in developing materials with specific luminescent characteristics. These findings are crucial for applications in optoelectronics and sensor technologies (Qing‐bao Song et al., 2015).

Analytical Methods

In analytical biochemistry, acrylamide derivatives are used in polyacrylamide gel electrophoresis (PAGE), a method crucial for separating proteins based on their size and charge. The reaction of acrylamide with buffer components and proteins under alkaline conditions has been studied to understand and mitigate potential artifacts in PAGE analyses. This research is vital for improving the accuracy and reliability of biochemical analyses involving acrylamide gels (D. Geisthardt, J. Kruppa, 1987).

Eigenschaften

IUPAC Name |

(Z)-2-cyano-3-(2-hydroxynaphthalen-1-yl)-N-(4-hydroxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3/c21-12-14(20(25)22-15-6-8-16(23)9-7-15)11-18-17-4-2-1-3-13(17)5-10-19(18)24/h1-11,23-24H,(H,22,25)/b14-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURZBAUKZPFGQX-KAMYIIQDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=C(C#N)C(=O)NC3=CC=C(C=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5578040.png)

![5-[(2,4-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5578041.png)

![4-{2-[(4-fluorophenyl)thio]ethyl}pyridine 2,3-dihydroxysuccinate (salt)](/img/structure/B5578061.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[4-(methylthio)benzoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5578068.png)

![3-{2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5578074.png)

![2-(dimethylamino)-6-[(dimethylamino)methylene]-7-phenyl-7,8-dihydro-5(6H)-quinolinone](/img/structure/B5578075.png)

![4-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5578080.png)

![N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578081.png)

![2-[6-(4-fluorophenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5578084.png)

![methyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate](/img/structure/B5578088.png)

![3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578110.png)

![N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5578124.png)